Menbutone sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

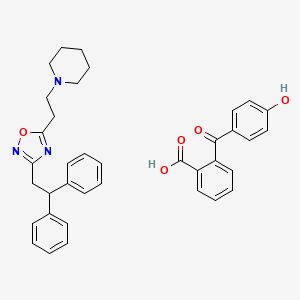

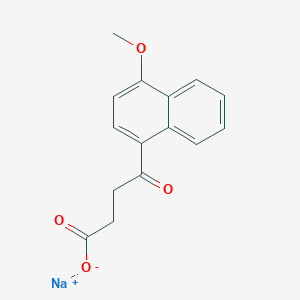

It is named according to the International Union of Pure and Applied Chemistry (IUPAC) rules as 4-(4-methoxynaphthalene-1)-4-oxobutyric acid . This compound is known for its choleretic and cholagogue effects, which means it stimulates the production and flow of bile from the liver . Menbutone sodium is commonly used to treat digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menbutone sodium can be synthesized through a series of chemical reactions involving the starting material, 4-methoxynaphthalene. The synthetic route typically involves the oxidation of 4-methoxynaphthalene to form 4-methoxynaphthalene-1-carboxylic acid, followed by a series of reactions to introduce the oxobutyric acid moiety .

Industrial Production Methods: The industrial production of this compound involves the preparation of an injection liquid for veterinary use. The process includes dissolving menbutone in water for injection, adding diethanolamine, sodium metabisulfite, edetic acid, and chlorocresol, followed by filtration and sterilization . This method ensures the production of a stable and effective product suitable for intramuscular or intravenous administration .

Chemical Reactions Analysis

Types of Reactions: Menbutone sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as 4-methoxynaphthalene-1-carboxylic acid and other oxobutyric acid derivatives .

Scientific Research Applications

Menbutone sodium has a wide range of scientific research applications. It is used in veterinary medicine to treat digestive disorders and hepatic insufficiency in livestock and pets . In addition, it is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in different animal species . This compound is also used in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods to quantify its concentration in biological matrices .

Mechanism of Action

Menbutone sodium exerts its effects by stimulating the production and flow of bile from the liver, which aids in the digestion and absorption of fats . It increases the secretion of gastric and pancreatic juices, enhancing the overall digestive process . The molecular targets of this compound include the bile ducts and the exocrine glands of the digestive tract .

Comparison with Similar Compounds

Menbutone sodium is unique in its ability to stimulate both bile production and the secretion of gastric and pancreatic juices . Similar compounds include other choleretic agents like ursodeoxycholic acid and chenodeoxycholic acid, which primarily focus on bile production . This compound’s dual action on both bile and digestive juices makes it a valuable compound in veterinary medicine .

Properties

CAS No. |

111961-03-6 |

|---|---|

Molecular Formula |

C15H13NaO4 |

Molecular Weight |

280.25 g/mol |

IUPAC Name |

sodium;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |

InChI |

InChI=1S/C15H14O4.Na/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18);/q;+1/p-1 |

InChI Key |

SJGXLANXNYFCEV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.